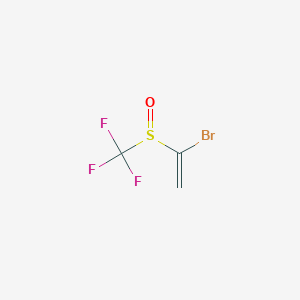

1-Bromo-1-((trifluoromethyl)sulfinyl)ethene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

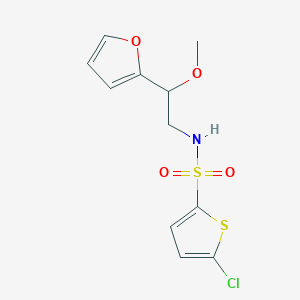

1-Bromo-1-((trifluoromethyl)sulfinyl)ethene is a chemical compound with the CAS Number: 1253123-66-8 . It has a molecular weight of 223.01 . The IUPAC name for this compound is 1-bromo-1-((trifluoromethyl)sulfinyl)ethene .

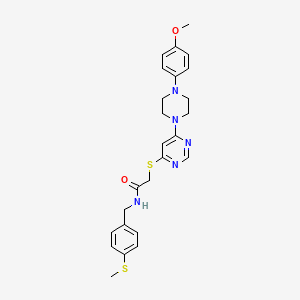

Molecular Structure Analysis

The InChI code for 1-Bromo-1-((trifluoromethyl)sulfinyl)ethene is 1S/C3H2BrF3OS/c1-2(4)9(8)3(5,6)7/h1H2 . This code provides a specific representation of the molecular structure of the compound.科学的研究の応用

Chemical Synthesis and Reaction Mechanisms

Oligomerization and Nucleophilic Substitution : Research has shown that fluorinated ethenes, similar to "1-Bromo-1-((trifluoromethyl)sulfinyl)ethene," undergo nucleophilic substitution reactions, leading to the formation of oligomers and various substituted products. For instance, the reaction of 1-bromo-1-(pentafluorophenyl)ethene with sodium methoxide results in the exclusive replacement of the para fluorine, yielding substituted ethenes and ethynes (G. Brooke & Simon Mawson, 1990).

Ionic Liquids as Catalysts : Ionic liquids have been demonstrated as effective catalysts in the synthesis of β-acetamido ketones, xanthenes, and other compounds, suggesting that derivatives of "1-Bromo-1-((trifluoromethyl)sulfinyl)ethene" could be similarly activated or transformed in the presence of novel ionic liquid catalysts (A. Zare et al., 2012).

Halofluorination and Fluorosulfonylation : The compound's structure suggests its potential utility in halofluorination reactions, where it could serve as a precursor for introducing both bromo and sulfonyl fluoride groups into organic molecules. This is supported by studies on similar fluorinated compounds where N-bromo- or N-chlorosuccinimide led to halofluorination products (M. M. Kremlev & G. Haufe, 1998).

Metal-Free Cycloaddition : The reactivity of similar sulfonyl-containing compounds in metal-free [2+2] cycloaddition reactions with alkynes at room temperature suggests that "1-Bromo-1-((trifluoromethyl)sulfinyl)ethene" could participate in similar reactions to afford novel cyclobutene derivatives (B. Alcaide et al., 2015).

Material Science and Photophysical Properties

- Photochemistry of Anthrylethene Derivatives : Studies on anthrylethene derivatives, which share structural similarities with "1-Bromo-1-((trifluoromethyl)sulfinyl)ethene," have revealed interesting photophysical properties, including solvent-dependent fluorescence and photoisomerization behaviors. These findings indicate the potential of fluorinated ethene derivatives in developing photo-responsive materials (E. Shin & Hyunji Jung, 2005).

Safety and Hazards

特性

IUPAC Name |

1-bromo-1-(trifluoromethylsulfinyl)ethene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3OS/c1-2(4)9(8)3(5,6)7/h1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQVSSNYAIOBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(S(=O)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2720347.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2720353.png)

![4-benzyl-N-(sec-butyl)-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2720357.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2720365.png)